molecular formula C21H18F3NO3 B12375648 YAP/TAZ inhibitor-3

YAP/TAZ inhibitor-3

Cat. No.: B12375648
M. Wt: 389.4 g/mol
InChI Key: FJIVCOAHSKDOAC-CYBMUJFWSA-N
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Description

YAP/TAZ inhibitor-3 is a compound designed to inhibit the activity of Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). These proteins are key components of the Hippo signaling pathway, which regulates cell proliferation, apoptosis, and organ size. Dysregulation of this pathway is implicated in various cancers and fibrotic diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of YAP/TAZ inhibitor-3 involves a multi-step synthetic route. The initial step typically includes the formation of a core scaffold, followed by functional group modifications to enhance specificity and potency. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization and chromatography. The use of automated reactors and continuous flow systems can further enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions

YAP/TAZ inhibitor-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH levels to ensure optimal reaction rates .

Major Products Formed

The major products formed from these reactions are derivatives of this compound with modified functional groups. These derivatives are often tested for enhanced biological activity and reduced toxicity .

Mechanism of Action

YAP/TAZ inhibitor-3 exerts its effects by binding to the TEA domain (TEAD) family of transcription factors, preventing their interaction with YAP and TAZ. This inhibition disrupts the transcriptional activity of YAP/TAZ, leading to reduced expression of target genes involved in cell proliferation and survival. The compound also affects other signaling pathways that interact with the Hippo pathway, further modulating cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

YAP/TAZ inhibitor-3 is unique in its ability to selectively target the YAP/TAZ-TEAD interaction, offering a more specific approach to modulating the Hippo signaling pathway. This specificity reduces off-target effects and enhances the compound’s therapeutic potential .

Properties

Molecular Formula

C21H18F3NO3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[(2R)-1-hydroxypropan-2-yl]-5-[4-(trifluoromethyl)phenoxy]naphthalene-2-carboxamide

InChI

InChI=1S/C21H18F3NO3/c1-13(12-26)25-20(27)15-5-10-18-14(11-15)3-2-4-19(18)28-17-8-6-16(7-9-17)21(22,23)24/h2-11,13,26H,12H2,1H3,(H,25,27)/t13-/m1/s1

InChI Key

FJIVCOAHSKDOAC-CYBMUJFWSA-N

Isomeric SMILES

C[C@H](CO)NC(=O)C1=CC2=C(C=C1)C(=CC=C2)OC3=CC=C(C=C3)C(F)(F)F

Canonical SMILES

CC(CO)NC(=O)C1=CC2=C(C=C1)C(=CC=C2)OC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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